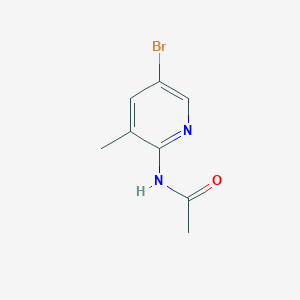

2-Acetylamino-5-bromo-3-methylpyridine

描述

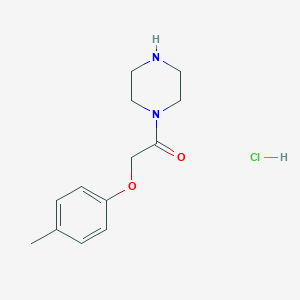

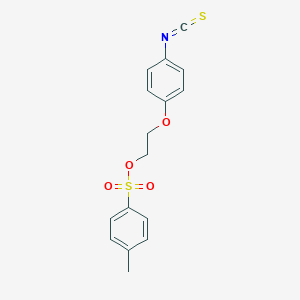

2-Acetylamino-5-bromo-3-methylpyridine, also known as N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide, is a chemical compound with the molecular formula C8H9BrN2O . It has an average mass of 229.074 Da and a monoisotopic mass of 227.989822 Da .

Molecular Structure Analysis

The molecular structure of 2-Acetylamino-5-bromo-3-methylpyridine has been studied using vibrational spectroscopic, molecular docking, and density functional theory .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a flash point of 170.2±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 51.1±0.3 cm3, and it has a polar surface area of 42 Å2 .科学研究应用

Vibrational Spectroscopy and Molecular Docking

2-Acetylamino-5-bromo-3-methylpyridine has been analyzed through conformational, molecular docking, and vibrational spectral analysis using both experimental and theoretical methods. This molecule has shown potential as an inhibitor against lung cancer due to its bioactivity confirmed by molecular docking analysis and various spectroscopic studies. The research highlights its anticancer activity and provides insight into its molecular reactivity and stability using frontier molecular orbital analysis, suggesting its potential in pharmaceutical applications (Premkumar et al., 2016).

Synthesis of Pyridine-Based Derivatives

The molecule has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing significant potential in biomedical applications. Density functional theory (DFT) studies have been carried out to explore the molecular properties and reaction pathways of these derivatives, highlighting their potential as chiral dopants for liquid crystals and their moderate biological activities (Ahmad et al., 2017).

Molecular Structure and Spectroscopic Studies

A comprehensive study on the molecular structure and spectroscopic properties of 2-Acetylamino-5-bromo-3-methylpyridine has been conducted. This includes FT-IR, FT-Raman spectra analysis, and investigations into its molecular stability through natural bond orbital (NBO) analysis. The study also delves into HOMO-LUMO energy calculations, which shed light on the charge transfer within the molecule, and highlights its biological activity potential confirmed by molecular docking studies (Santhy et al., 2019).

Ligand Development for Meta-C-H Arylation

The molecule has been instrumental in the development of a 3-acetylamino-2-hydroxypyridine class of ligands that promote meta-C-H arylation. This has been applied to a wide variety of substrates, including anilines, phenols, and heterocycles, showcasing its versatility and potential in synthetic chemistry and drug development. The methodology enables the synthesis of complex molecules, which can have significant implications for pharmaceutical research (Wang et al., 2016).

Coordination Compounds and Molecular Docking Studies

The molecule has also been used in the synthesis of coordination compounds with copper(II) chloride, demonstrating the steric influence of the 6-methyl group on molecular and crystal structures. These studies not only contribute to the understanding of molecular geometry and coordination but also open avenues for further exploration in coordination chemistry and its applications in catalysis and material science (Smolentsev et al., 2014).

安全和危害

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Acetylamino-5-bromo-3-methylpyridine . For a comprehensive understanding, it’s recommended to go through these papers.

属性

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDMVSJHVZHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358543 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-bromo-3-methylpyridine | |

CAS RN |

142404-81-7 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)